3,5-di-tert-butyl-1'H,3'H,4H-spiro[cyclohexa-2,5-diene-1,2'-perimidin]-4-one
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Overview
Description
3,5-di-tert-butyl-1’H,3’H,4H-spiro[cyclohexa-2,5-diene-1,2’-perimidin]-4-one is a complex organic compound known for its unique structural features and significant applications in various fields. This compound is characterized by the presence of tert-butyl groups and a spirocyclic framework, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-di-tert-butyl-1’H,3’H,4H-spiro[cyclohexa-2,5-diene-1,2’-perimidin]-4-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3,5-di-tert-butylcatechol with appropriate reagents under controlled conditions. The reaction conditions often include the use of strong acids or bases, specific solvents, and controlled temperatures to ensure the desired product formation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3,5-di-tert-butyl-1’H,3’H,4H-spiro[cyclohexa-2,5-diene-1,2’-perimidin]-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield hydroquinones or other reduced forms.
Substitution: The tert-butyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroquinones .
Scientific Research Applications
3,5-di-tert-butyl-1’H,3’H,4H-spiro[cyclohexa-2,5-diene-1,2’-perimidin]-4-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: The compound is used in the production of polymers, antioxidants, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3,5-di-tert-butyl-1’H,3’H,4H-spiro[cyclohexa-2,5-diene-1,2’-perimidin]-4-one exerts its effects involves interactions with specific molecular targets and pathways. The tert-butyl groups and spirocyclic structure contribute to its reactivity and ability to interact with various biological molecules. These interactions can modulate enzyme activity, alter cellular signaling pathways, and affect gene expression .
Comparison with Similar Compounds
Similar Compounds
3,5-di-tert-butylcatechol: Shares the tert-butyl groups but lacks the spirocyclic structure.
3,5-di-tert-butyl-4-hydroxybenzaldehyde: Similar in having tert-butyl groups but differs in functional groups and overall structure.
2,6-di-tert-butyl-4-methylphenol: Another compound with tert-butyl groups, commonly used as an antioxidant.
Uniqueness
What sets 3,5-di-tert-butyl-1’H,3’H,4H-spiro[cyclohexa-2,5-diene-1,2’-perimidin]-4-one apart is its spirocyclic framework, which imparts unique chemical properties and reactivity. This structural feature makes it particularly valuable in applications requiring specific molecular interactions and stability .
Properties
IUPAC Name |
2',6'-ditert-butylspiro[1,3-dihydroperimidine-2,4'-cyclohexa-2,5-diene]-1'-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O/c1-22(2,3)16-13-24(14-17(21(16)27)23(4,5)6)25-18-11-7-9-15-10-8-12-19(26-24)20(15)18/h7-14,25-26H,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUNBJSSHPOVQPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2(C=C(C1=O)C(C)(C)C)NC3=CC=CC4=C3C(=CC=C4)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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